molecular formula C22H22N4O4S B2860508 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 851129-99-2

1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine

Cat. No.: B2860508
CAS No.: 851129-99-2
M. Wt: 438.5
InChI Key: LKAJQOQLXRQYEW-UHFFFAOYSA-N
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Description

1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is cholinesterases . Cholinesterases are enzymes that break down neurotransmitters like acetylcholine in the synaptic cleft, thus terminating the signal transmission. By targeting these enzymes, the compound can potentially influence neural communication.

Mode of Action

The compound interacts with its targets (cholinesterases) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. As a result, signal transmission across neurons is enhanced.

Biochemical Pathways

The compound primarily affects the cholinergic pathway . By inhibiting cholinesterases, it increases the availability of acetylcholine, a key neurotransmitter in this pathway. This can lead to enhanced cholinergic transmission, affecting various physiological processes such as muscle movement, pain responses, and memory and learning functions.

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose actually reaches the target site in the body.

Result of Action

The inhibition of cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have various effects at the molecular and cellular level, depending on the specific neurons involved. For instance, it could enhance muscle contraction, increase pain sensitivity, or improve memory and learning.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20(26-12-10-25(11-13-26)16-6-2-1-3-7-16)15-31-22-24-23-21(30-22)19-14-28-17-8-4-5-9-18(17)29-19/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJQOQLXRQYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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